2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a useful research compound. Its molecular formula is C16H17Cl2N5O and its molecular weight is 366.25. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A series of pyrazolopyrimidines derivatives, including compounds structurally related to 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds have shown cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents. The structure-activity relationship studies conducted on these compounds provide valuable insights into the design of more potent anticancer drugs (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Properties
Research into enaminones as building blocks for synthesizing substituted pyrazoles has led to discoveries of compounds with significant anti-inflammatory and analgesic activities. These compounds, related in structural theme to 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide, could offer new avenues for the development of treatments for conditions requiring anti-inflammatory and analgesic medications (Riyadh, 2011).
Antiviral Activities
A novel synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles has been established, leading to compounds with remarkable antiavian influenza virus activity. This research suggests that derivatives of 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide could be potential candidates for developing new antiviral drugs, especially against the H5N1 strain of the influenza virus (Hebishy et al., 2020).
Histone Deacetylase Inhibition for Cancer Therapy
The compound MGCD0103, sharing a core structural motif with 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide, has been identified as an orally active histone deacetylase inhibitor with selectivity for HDACs 1-3 and 11. It demonstrates significant antitumor activity in vivo, highlighting its potential as an anticancer drug and illustrating the therapeutic possibilities of structurally related compounds in epigenetic modulation (Zhou et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinases (CDKs) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with its targets (CDKs) through a series of hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of the kinases, thereby affecting the cell cycle and transcription processes .
Biochemical Pathways
The compound’s interaction with CDKs affects the cell cycle and transcription pathways . By inhibiting CDKs, the compound can disrupt the normal progression of the cell cycle and alter transcription, potentially leading to cell death or the inhibition of cell proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation , particularly in cancer cells . By inhibiting CDKs, the compound disrupts the cell cycle, potentially leading to cell death or the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function are areas of active research .
Metabolic Pathways
The compound is likely to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide within cells and tissues are not well-characterized. The compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Properties
IUPAC Name |
2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c1-22-4-6-23(7-5-22)16-19-9-12(10-20-16)21-15(24)13-3-2-11(17)8-14(13)18/h2-3,8-10H,4-7H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFZJZZQAFKATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.